molecular formula C21H15NO2 B14452882 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one CAS No. 76066-78-9

4-Hydroxy-1,3-diphenylquinolin-2(1H)-one

Cat. No.: B14452882
CAS No.: 76066-78-9
M. Wt: 313.3 g/mol
InChI Key: YWEIHGYPWBJOHR-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-diphenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a base can lead to the formation of the quinoline core. The hydroxy group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,3-diphenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and diphenyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the diphenyl substituents but shares the quinoline core.

    1,3-Diphenylquinoline: Lacks the hydroxy group but has similar structural features.

Uniqueness

4-Hydroxy-1,3-diphenylquinolin-2(1H)-one is unique due to the combination of the hydroxy group and diphenyl substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

76066-78-9

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

4-hydroxy-1,3-diphenylquinolin-2-one

InChI

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14,23H

InChI Key

YWEIHGYPWBJOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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